molecular formula C12H16ClNO3 B2844503 (S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride CAS No. 1263078-03-0

(S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride

Cat. No. B2844503
M. Wt: 257.71
InChI Key: INNJRDSEIIEWOV-MERQFXBCSA-N
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Description

“(S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride” appears to be a chemical compound. The “(S)” indicates it’s the S-enantiomer of the compound, which refers to its specific spatial arrangement. “Ethyl” and “methoxy” are common groups in organic chemistry, and “indoline” suggests it contains an indoline group, which is a nitrogenous cyclic structure. “Carboxylate” indicates the presence of a carboxylic acid ester group, and “hydrochloride” means it’s a hydrochloride salt.



Synthesis Analysis

The synthesis of this compound would likely involve the formation of the indoline ring, introduction of the ethyl carboxylate group at the 2-position, and methoxy group at the 6-position. The final step would probably involve the formation of the hydrochloride salt. However, without specific literature or experimental procedures, this is purely speculative.



Molecular Structure Analysis

Based on the name, this compound likely contains an indoline ring, which is a fused six-membered benzene ring and five-membered nitrogen-containing ring. The ethyl carboxylate is likely attached at the 2-position of the indoline, and the methoxy group at the 6-position. As a hydrochloride, it would also have an attached chloride ion.



Chemical Reactions Analysis

Without specific information, it’s difficult to predict the exact reactions this compound would undergo. However, typical reactions might involve the carboxylate or methoxy groups, or possibly electrophilic aromatic substitution on the indoline ring.



Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. As a hydrochloride salt, it would likely be soluble in water. The presence of the ethyl carboxylate might give it some solubility in organic solvents as well.


Scientific Research Applications

Antioxidant and Genotoxic Activities

  • Ethoxyquin, a structurally related compound, and its salts have been studied for their cytotoxicity and genotoxic effects, as well as for their antioxidant properties. Although not directly related to (S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride, the study on ethoxyquin salts indicates the interest in understanding the biological activities of such compounds, which could extend to the study of (S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride in similar contexts (Blaszczyk & Skolimowski, 2006).

Fluorescence Labeling and Biological Imaging

  • 6-Methoxy-4-quinolone, another compound with a methoxy group similar to the subject of your query, has been identified as a novel fluorophore with strong fluorescence across a wide pH range in aqueous media. Its characteristics suggest potential applications in fluorescent labeling and biological imaging, indicating possible research avenues for (S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride in the development of fluorescent labeling agents or probes for bioimaging (Hirano et al., 2004).

Metabolism and Drug Development

  • The metabolism of 8-aminoquinoline compounds, which include a methoxy group, has been explored to understand their transformation in biological systems, highlighting the importance of studying such transformations for drug development and safety evaluation. This could be relevant for understanding how (S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride is metabolized in biological systems, contributing to its potential development as a therapeutic agent (Theoharides et al., 1985).

Enzyme Inhibition for Therapeutic Applications

  • Synthesis and evaluation of tetrahydropyrimidine-5-carboxylates for their metal chelating effects and inhibition profiles against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase indicate a research interest in compounds with potential therapeutic applications. While not directly related, such studies suggest that (S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride could be explored for similar biological activities and potential therapeutic uses (Sujayev et al., 2016).

Safety And Hazards

Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound. Standard laboratory safety procedures should be followed when handling it.


Future Directions

The future directions would depend on the current uses and research involving this compound. If it’s a novel compound, future research might involve exploring its synthesis, properties, and potential applications.


Please consult relevant scientific literature or a chemistry professional for more accurate and detailed information. This analysis is based on general chemical knowledge and the structure suggested by the name of the compound. It may not be entirely accurate for this specific compound.


properties

IUPAC Name

ethyl (2S)-6-methoxy-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-3-16-12(14)11-6-8-4-5-9(15-2)7-10(8)13-11;/h4-5,7,11,13H,3,6H2,1-2H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNJRDSEIIEWOV-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(N1)C=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC2=C(N1)C=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride

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